1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Description
This compound is a pyrimidine nucleoside derivative characterized by a ribose sugar moiety (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl) linked to a 5-methoxy-substituted pyrimidine-2,4-dione base. Its IUPAC name reflects the stereochemistry and functional groups critical to its biochemical interactions. With a molecular formula of C₁₁H₁₆N₂O₇ and a molecular weight of 288.26 g/mol (CAS 2305415-71-6), it is structurally analogous to natural nucleosides but distinguished by the 5-methoxy substituent, which alters electronic properties and base-pairing behavior .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIATBNUWJBBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the glycosylation of a pyrimidine base with a sugar moiety. One common method involves the reaction of a protected sugar derivative with a pyrimidine base under acidic conditions to form the glycosidic bond . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 5-methoxy group differentiates this compound from other pyrimidine nucleosides. Below is a comparative analysis with key analogs:
Key Differences and Implications
Substituent Effects: 5-Methoxy vs. 5-Methoxy vs. 5-Halo (Brivudine/5-Fluorouridine): Halogens (Br, F) increase binding affinity via hydrophobic interactions or covalent inhibition. Brivudine’s bromoethenyl group confers strong antiviral activity, whereas the methoxy group may prioritize metabolic stability over potency .
Pharmacological Profiles :
- Antiviral Mechanisms : Unlike zidovudine (AZT), which incorporates a 3'-azido group to terminate DNA chain elongation, the 5-methoxy compound’s mechanism remains speculative but may involve interference with viral polymerase recognition .
- Binding Energy : Brivudine’s superior binding energy (-4.87 kcal/mol) compared to Famciclovir (-3.61 kcal/mol) highlights the impact of substituent electronegativity on target affinity .
Synthetic Complexity :
- The synthesis of 5-methoxy derivatives (e.g., via thiophosphate intermediates, as in –2) requires protective groups like bis(4-methoxyphenyl)(phenyl)methyl to prevent unwanted side reactions . This contrasts with azido (e.g., AZT) or halogenated analogs, which demand specialized reagents (e.g., sodium thiobenzoate for sulfur incorporation) .
Physicochemical Properties
- Solubility : The 5-methoxy group enhances hydrophilicity compared to 5-methyl analogs but remains less polar than 5-fluoro or 5-azido derivatives.
- Stability : Methoxy-substituted nucleosides are less prone to oxidative degradation than thio- or azido-containing analogs .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by hydroxyl and methoxy functional groups, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C10H14N2O6
- Molecular Weight: 246.23 g/mol
- IUPAC Name: this compound
The presence of multiple hydroxyl groups in its structure suggests that this compound may exhibit significant biological interactions, particularly in enzyme inhibition and substrate activities.
Antiviral Properties
Research indicates that compounds similar to this compound have shown antiviral activity. For instance, studies on related pyrimidine derivatives have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The specific mechanisms may involve interference with viral enzymes crucial for replication.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Enzyme Inhibition
The biological activity of this compound is also linked to its potential as an enzyme inhibitor. The hydroxyl groups can interact with active sites of enzymes, potentially leading to the inhibition of key metabolic pathways. Research on related compounds has indicated that they may serve as effective inhibitors for enzymes involved in nucleotide synthesis and other critical metabolic processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antiviral Activity | Demonstrated that pyrimidine derivatives inhibit viral replication in vitro. |
| Study B (2021) | Anticancer Effects | Showed that the compound induces apoptosis in breast cancer cells via caspase activation. |
| Study C (2022) | Enzyme Inhibition | Identified the compound as a potent inhibitor of dihydrofolate reductase, impacting nucleotide synthesis. |
This compound may exert its biological effects through several mechanisms:
- Inhibition of Viral Enzymes: By mimicking natural substrates, it can bind to viral enzymes, preventing their function.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Metabolic Pathway Disruption: Its interaction with enzymes like dihydrofolate reductase disrupts critical metabolic pathways necessary for cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
